4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound is characterized by the presence of an amino group attached to a benzamide structure, with a tetrahydro-2-furanylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of 4-Amino-N-(tetrahydro-2-furanylmethyl)aniline.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 4-Amino-N-(tetrahydro-2-furanylmethyl)aniline.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of an amino group.
4-Amino-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness: 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-2-furanylmethyl substituent provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMDYLPJOGARCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342003 |
Source
|
Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361464-34-8 |
Source
|
Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.